REACTION_SMILES
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[C:1]1(=[O:17])[c:2]2[c:3]([cH:13][cH:14][cH:15][cH:16]2)[C:4](=[O:12])[N:5]1[CH2:6][CH2:7][S:8](=[O:9])(=[O:10])[Cl:11].[CH2:18]1[CH2:19][O:20][CH2:21][CH2:22][NH:23]1>>[C:1]1(=[O:17])[c:2]2[c:3]([cH:13][cH:14][cH:15][cH:16]2)[C:4](=[O:12])[N:5]1[CH2:6][CH2:7][S:8](=[O:9])(=[O:10])[N:23]1[CH2:18][CH2:19][O:20][CH2:21][CH2:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1CCS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Type
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product
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Smiles
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O=C1c2ccccc2C(=O)N1CCS(=O)(=O)N1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |